molecular formula C17H28ClNO2 B585770 D,L-Venlafaxine-d11 Hydrochloride (Major) CAS No. 1216539-56-8

D,L-Venlafaxine-d11 Hydrochloride (Major)

Cat. No.: B585770
CAS No.: 1216539-56-8
M. Wt: 323.927
InChI Key: QYRYFNHXARDNFZ-WGXYFZCDSA-N
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Description

D,L-Venlafaxine-d11 Hydrochloride (Major) is a deuterium-labeled analogue of Venlafaxine, a well-known antidepressant. This compound is primarily used as a reference standard in various scientific research applications, particularly in the fields of neurology and psychiatry. The deuterium labeling allows for more precise analytical measurements in pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Venlafaxine-d11 Hydrochloride involves the incorporation of deuterium atoms into the Venlafaxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the intermediate compounds, followed by the introduction of deuterium through catalytic hydrogenation or other deuterium exchange reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of D,L-Venlafaxine-d11 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

D,L-Venlafaxine-d11 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted analogues, depending on the specific reagents and conditions used.

Scientific Research Applications

D,L-Venlafaxine-d11 Hydrochloride is widely used in scientific research, particularly in:

    Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: In studies of neurotransmitter interactions and receptor binding assays.

    Medicine: For pharmacokinetic and metabolic studies to understand the drug’s behavior in the body.

    Industry: In the development and quality control of pharmaceutical formulations.

Comparison with Similar Compounds

Similar Compounds

    Venlafaxine: The parent compound, widely used as an antidepressant.

    Desvenlafaxine: An active metabolite of Venlafaxine with similar pharmacological properties.

    Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used for depression and anxiety disorders.

Uniqueness

D,L-Venlafaxine-d11 Hydrochloride is unique due to its deuterium labeling, which provides advantages in analytical precision and metabolic stability. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.

Properties

CAS No.

1216539-56-8

Molecular Formula

C17H28ClNO2

Molecular Weight

323.927

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2;

InChI Key

QYRYFNHXARDNFZ-WGXYFZCDSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

Synonyms

1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 Hydrochloride; 

Origin of Product

United States

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